N-(naphthalen-1-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-16-11-13-18(14-12-16)26(24,25)15-5-10-21(23)22-20-9-4-7-17-6-2-3-8-19(17)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQBVJJDJTHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-4-tosylbutanamide typically involves the reaction of naphthalene derivatives with butanamide and tosyl chloride. . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of N-(naphthalen-1-yl)-4-tosylbutanamide with related compounds:
Key Observations :
- Triazole Derivatives (6a–6c) : These compounds (e.g., 6a–6c) incorporate a 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The triazole enhances hydrogen-bonding capacity and metabolic stability compared to the simpler amide linkage in the target compound.
- Schiff Base Analogs : The imine-linked compound in exhibits antimicrobial activity, but its hydrolytic instability contrasts with the robust amide bond in N-(naphthalen-1-yl)-4-tosylbutanamide.
- SARS-CoV-2 Inhibitors : Piperidine carboxamides (e.g., ) demonstrate how fluorinated aromatic groups and rigid heterocycles (piperidine) improve target binding, suggesting that the tosyl group in the target compound could similarly enhance bioavailability.
Limitations and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
